molecular formula C7H8N4OS B15246058 5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-15-6

5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B15246058
CAS No.: 61457-15-6
M. Wt: 196.23 g/mol
InChI Key: DUHCHWLYUPEIPP-UHFFFAOYSA-N
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Description

5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings

Preparation Methods

The synthesis of 5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazonoyl halide with a thiosemicarbazide derivative in the presence of a base such as triethylamine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism by which 5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

61457-15-6

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-propyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H8N4OS/c1-2-3-4-8-6(12)5-7(9-4)13-11-10-5/h2-3H2,1H3,(H,8,9,12)

InChI Key

DUHCHWLYUPEIPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

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